molecular formula C13H16N2O3 B8485500 Benzyl 3-oxo-1,4-diazepane-1-carboxylate

Benzyl 3-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B8485500
M. Wt: 248.28 g/mol
InChI Key: IJSIAFGNKTZPHT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name benzyl 3-oxo-1,4-diazepane-1-carboxylate is derived from its parent structure, 1,4-diazepane—a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The prefix 3-oxo denotes a ketone functional group at position 3, while 1-carboxylate specifies the ester group (benzyloxycarbonyl) attached to the nitrogen at position 1. This naming convention aligns with the priority rules of functional groups, where the carboxylate ester takes precedence over the ketone in determining the parent chain. Alternative synonyms include SCHEMBL3074986 and AKOS013101577, though these are largely deprecated in favor of systematic nomenclature.

Molecular Architecture Analysis: Diazepane Core Modifications

The diazepane core consists of a saturated seven-membered ring with nitrogen atoms at positions 1 and 4 (Figure 1). Key modifications include:

  • 3-Oxo Group : A ketone at position 3 introduces planarity to the ring, potentially influencing conformational stability.
  • Benzyl Carboxylate Ester : The ester group at position 1 adds steric bulk and aromatic character, which may enhance lipophilicity and binding affinity in biological systems.

The molecular formula is C₁₃H₁₆N₂O₃ , with a calculated molecular weight of 248.28 g/mol . The SMILES notation C1CNC(=O)CN(C1)C(=O)OCC2=CC=CC=C2 confirms the connectivity of atoms, while the InChIKey IJSIAFGNKTZPHT-UHFFFAOYSA-N provides a unique identifier for computational studies.

Stereochemical Considerations and Conformational Analysis

The diazepane ring exhibits conformational flexibility due to its seven-membered structure. While the compound lacks chiral centers, the orientation of substituents influences its three-dimensional shape:

  • Ring Puckering : The ketone at position 3 may stabilize a boat or chair-like conformation, analogous to related 1,4-benzodiazepines.
  • Ester Group Orientation : The benzyl carboxylate adopts an equatorial position to minimize steric clashes with the diazepane ring.

Studies on structurally similar compounds, such as diazepam, reveal that specific conformations (e.g., R configuration at the methylene group) exhibit higher binding affinity to proteins like human serum albumin. While direct data on this compound is limited, these insights suggest that its stereoelectronic properties could modulate biological interactions.

Comparative Structural Analysis with Related Diazepane Derivatives

The following table highlights structural differences between this compound and analogous compounds:

Compound Name Molecular Formula Oxo Position Ester Group Molecular Weight (g/mol)
This compound C₁₃H₁₆N₂O₃ 3 Benzyl 248.28
Benzyl 5-oxo-1,4-diazepane-1-carboxylate C₁₃H₁₆N₂O₃ 5 Benzyl 248.28
Methyl 3-oxo-1,4-diazepane-1-carboxylate C₇H₁₂N₂O₃ 3 Methyl 172.18

Key observations:

  • Oxo Position : Shifting the ketone from position 3 to 5 (as in benzyl 5-oxo-1,4-diazepane-1-carboxylate) alters hydrogen-bonding potential and ring strain.
  • Ester Substituent : Replacing benzyl with methyl (as in methyl 3-oxo-1,4-diazepane-1-carboxylate) reduces steric hindrance and lipophilicity, impacting solubility.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

benzyl 3-oxo-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c16-12-9-15(8-4-7-14-12)13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,16)

InChI Key

IJSIAFGNKTZPHT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 1,4-diazepane core but differ in substituents and functional groups, leading to variations in properties and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Physical Properties
Benzyl 3-oxo-1,4-diazepane-1-carboxylate C₁₃H₁₆N₂O₃ 262.28 (calc.) Benzyl ester, 3-ketone Data limited; synthesis intermediates common
Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate C₁₃H₁₇N₃O₃ 263.29 Benzyl ester, 5-ketone, 6-amino Storage: 2–8°C; Hazards: H302, H315, H319, H335
tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate C₁₀H₁₈N₂O₃ 214.26 tert-Butyl ester, 3-ketone Density: 1.1 g/cm³; B.P.: 373.1°C; Storage: Room temperature

Physicochemical and Functional Differences

  • Substituent Effects: The benzyl ester in the parent compound enhances lipophilicity compared to the tert-butyl analog, which may improve membrane permeability but reduce solubility in polar solvents .
  • Stability and Storage: Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate requires refrigeration (2–8°C) and protection from light, indicating higher sensitivity to degradation than the tert-butyl analog, which is stable at room temperature .

Hazard Profiles

  • Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate: Classified with warnings for acute toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate: No explicit hazards reported, but standard laboratory precautions for ketone-containing compounds apply .
  • This compound : Toxicity data are sparse, though related benzazepine derivatives (e.g., benazepril hydrochloride) highlight the need for cautious handling of aromatic esters and ketones .

Preparation Methods

Reductive Amination Pathway

The most widely documented method involves reductive amination to construct the diazepane core. This approach, adapted from suvorexant synthesis protocols, proceeds as follows:

  • Formation of Tertiary Amine Precursor :

    • A bis-methane sulfonic acid salt of 4-[(2-aminoethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one undergoes reductive amination using sodium borohydride (NaBH₄) in methanol at 0–10°C.

    • Key Conditions :

      • Temperature: 0–30°C

      • Reducing Agent: NaBH₄ (2.5–3.0 equivalents)

      • Reaction Time: 4–24 hours

  • Chiral Resolution :

    • Racemic intermediates are resolved using tartaric acid derivatives, yielding enantiomerically pure (R)-configured products.

  • Benzyloxycarbonyl (Cbz) Protection :

    • The primary amine is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Cyclization and Oxidation :

    • Intramolecular cyclization under acidic conditions forms the diazepane ring, followed by oxidation with potassium permanganate (KMnO₄) to introduce the 3-oxo group.

Alternative Coupling Reaction Approach

A second route employs amide coupling to assemble the diazepane backbone:

  • Synthesis of Diazepane Intermediate :

    • Ethylenediamine derivatives are condensed with α-keto esters using EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxy-7-azabenzotriazole) in tetrahydrofuran (THF).

  • Benzylation :

    • The free amine is benzylated using benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃).

  • Ketone Formation :

    • Oxidation of a secondary alcohol intermediate with Dess-Martin periodinane (DMP) yields the 3-oxo group.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

Reaction StepOptimal TemperatureSolvent SystemYield (%)Purity (%)
Reductive Amination0–10°CMethanol/Water (3:1)70–8590–95
Cbz Protection20–25°CDichloromethane/TEA80–9095–98
Cyclization40–50°CToluene/HCl (0.1 M)65–7585–90
  • Reduction Efficiency : Lower temperatures (0–10°C) during NaBH₄-mediated steps minimize side reactions such as over-reduction or epimerization.

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance cyclization rates by stabilizing transition states.

Catalytic Hydrogenation for Deprotection

Final deprotection of the Cbz group is achieved via catalytic hydrogenation :

  • Catalyst : 10% Pd/C (wet, 50% water content)

  • Conditions :

    • H₂ Pressure: 1–3 bar

    • Solvent: Ethanol/Water (4:1)

    • Time: 6–12 hours

  • Yield : 85–92% with >99% deprotection efficiency.

Purification and Isolation Techniques

Crystallization Protocols

  • Solvent Pair Screening : Ethyl acetate/hexane (1:2 v/v) recrystallization removes hydrophobic impurities, yielding crystals with 98–99% HPLC purity.

  • Chiral Purity : Enantiomeric excess (ee) ≥99% is achieved using (L)-tartaric acid in isopropanol.

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–40%) resolves diastereomers.

  • Prep-HPLC : C18 columns (10 μm, 250 × 50 mm) with acetonitrile/water (0.1% TFA) gradients isolate milligram to gram quantities.

Industrial-Scale Production Challenges

Process Intensification

  • Continuous Flow Systems : Microreactors reduce reaction times for reductive amination from 24 hours to 2–4 hours, improving throughput.

  • Waste Minimization : Solvent recovery (e.g., methanol distillation) reduces environmental impact by 40%.

Regulatory Considerations

  • Genotoxic Impurities : Residual benzyl chloride must be controlled to <1 ppm per ICH Q3A guidelines.

  • Stability : Lyophilized intermediates stored at -20°C retain potency for >24 months.

Emerging Methodologies and Innovations

Biocatalytic Approaches

  • Ketoreductase Enzymes : Engineered KRED-101 (Codexis) catalyzes asymmetric reduction of diketones to (R)-alcohols with 99% ee, bypassing chiral resolution.

  • Immobilized Catalysts : Pd/C encapsulated in alginate beads enables reusable hydrogenation systems, cutting costs by 30%.

Green Chemistry Metrics

MetricTraditional MethodImproved Process
PMI (Process Mass Intensity)12045
E-Factor8522
Solvent Waste (L/kg)30090

Q & A

Q. What are the standard synthetic routes for Benzyl 3-oxo-1,4-diazepane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves functionalization of a diazepane precursor. For example, iodination of 6-amino-5-oxo-1,4-diazepane-1-carboxylate with iodine under oxidizing conditions introduces the iodine atom selectively . Key parameters include:

  • Temperature : Controlled to prevent side reactions (e.g., <50°C for iodination).
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Catalysts/oxidizers : Optimized to improve yield (e.g., NaIO₄ for selective oxidation). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How is the stereochemical configuration of this compound determined experimentally?

X-ray crystallography is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers resolve bond angles and torsional strains in the diazepane ring . Complementary methods include:

  • NMR spectroscopy : NOESY correlations identify spatial proximity of protons (e.g., benzyl group vs. diazepane ring).
  • Chiral HPLC : Separates enantiomers if stereocenters are present, as seen in analogs like (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate .

Q. What safety protocols are critical when handling this compound?

While toxicological data are limited, precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How does the iodine substituent in Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate influence its reactivity compared to non-halogenated analogs?

The iodine atom enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling for biaryl synthesis). Comparative studies show:

CompoundReactivity with NaBH₄Suzuki Coupling Yield
6-Iodo derivativeSlow reduction85–90%
6-Methyl derivativeRapid reduction<50%
The iodine’s steric bulk and electron-withdrawing effects slow reduction but improve cross-coupling efficiency .

Q. What experimental strategies resolve contradictions in spectroscopic data for diazepane derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

  • Dynamic NMR : Variable-temperature studies identify equilibrium between keto-enol tautomers in the 3-oxo group.
  • DFT calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) to match experimental data .
  • Crystallography : Resolves ambiguities in molecular geometry, as demonstrated in tert-butyl diazepane carboxylates .

Q. How can researchers design assays to evaluate the biological activity of this compound against enzymatic targets?

A methodological approach includes:

  • Target selection : Focus on enzymes with active-site flexibility (e.g., proteases, kinases) due to the diazepane ring’s conformational adaptability .
  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., Förster resonance energy transfer (FRET) probes).
  • Docking simulations : Use software like AutoDock to predict binding modes of the 3-oxo group with catalytic residues .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying diazepane carboxylates?

  • Reverse-phase HPLC : Effective for separating polar derivatives (C18 column, acetonitrile/water gradient).
  • Size-exclusion chromatography : Resolves aggregates in aqueous buffers.
  • Chiral columns : Critical for isolating enantiomers, as seen in (R)-configured analogs .

Q. How do researchers validate the stability of this compound under varying pH conditions?

Stability studies involve:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 37°C.
  • LC-MS monitoring : Track decomposition products (e.g., hydrolysis of the ester group to carboxylic acid) .
  • Kinetic modeling : Calculate half-life (t₁/₂) to predict shelf-life under storage conditions.

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